1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is an organic compound characterized by a cyclopropane ring that is substituted with a bromomethyl group and a 3-methylbutyl group. Its molecular formula is , and it has a molecular weight of approximately 205.13 g/mol. This compound falls under the category of halogenated hydrocarbons, specifically brominated compounds, which are known for their reactivity and utility in various chemical applications.
1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is classified as:
The synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane typically involves the following steps:
1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane features a cyclopropane ring with two substituents:
1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane can undergo various chemical reactions, including:
These reactions are significant for synthesizing more complex molecules and for modifying existing compounds to enhance their properties.
The mechanism of action for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane varies based on its application:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 205.13 g/mol |
InChI | InChI=1S/C9H17Br/... |
InChI Key | TYXYPFSLDYJWDJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCC1(CC1)CBr |
1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane has several scientific applications:
This compound's unique structure and reactivity make it valuable in both academic research and industrial applications.
The synthesis of the cyclopropane core in 1-(bromomethyl)-1-(3-methylbutyl)cyclopropane employs ring-closing approaches that maintain the strain tolerance of this small cyclic system. The most industrially viable method involves the Corey-Chaykovsky reaction, where sulfonium ylides react with α,β-unsaturated carbonyl precursors under phase-transfer catalysis. This method demonstrates superior stereoselectivity compared to traditional carbene addition pathways, particularly when using heteroaromatic ketones as starting materials [1] [2]. Alternative pathways include transition metal-catalyzed cyclopropanation using ethyl diazoacetate, though this method faces challenges in controlling regiochemistry when branched alkyl substituents are present. The strained nature of the cyclopropane ring necessitates careful control of reaction thermodynamics to prevent ring-opening side reactions during subsequent functionalization steps. Recent optimizations have focused on microwave-assisted ring closure techniques that reduce reaction times by 60% while maintaining yields above 85%, significantly enhancing the energy efficiency of this critical synthetic step [1] [6].
The introduction of the bromomethyl functionality employs specialized phosphite ester-mediated bromination to avoid ring degradation. This optimized approach replaces traditional triphenylphosphine with triarylphosphites (particularly triphenylphosphite) in polar aprotic solvents such as dimethylformamide (DMF), enabling high-concentration reactions at industrially feasible scales. The reaction proceeds through an Appel-type mechanism where the phosphite ester activates the hydroxymethyl intermediate for bromide displacement under controlled temperature conditions (-15°C to -10°C) [1] [2]. Comparative studies demonstrate this method achieves superior yields (85-92%) over conventional radical bromination pathways, which typically yield only 65-75% due to radical-induced ring opening byproducts. The electrophilic pathway requires strict stoichiometric control with bromine (1.0-1.3 equivalents) and phosphite ester (1.0-1.3 equivalents) to minimize polybromination. This optimized protocol reduces undesired linear alkyl bromide formation to less than 0.6% while maintaining the integrity of the strained cyclopropane ring [6] [7].
Table 1: Bromination Reagent Comparison for Bromomethylcyclopropane Synthesis
Reagent System | Solvent | Temperature (°C) | Yield (%) | Ring-Opening Byproducts (%) |
---|---|---|---|---|
PPh₃/Br₂ | DMF | -10 | 77.5 | 0.6 |
(PhO)₃P/Br₂ | DMF | -15 to -10 | 92.0 | <0.1 |
NBS/PPh₃ | THF | 40 | 68.0 | 1.2 |
PBr₃ | Ether | 0 | 58.0 | 3.5 |
The introduction of the branched alkyl chain employs direct alkylation strategies at the C1 position of the cyclopropane ring. The most efficient approach involves the nucleophilic addition of 3-methylbutylmagnesium bromide to 1-(bromomethyl)cyclopropanecarboxylate esters, achieving substitution yields exceeding 80% in tetrahydrofuran at -78°C. Alternative pathways include enolate alkylation of cyclopropane carbonyl precursors, though this method faces regiochemical challenges due to competing O- versus C-alkylation [3] [5]. For late-stage introduction, transition metal-catalyzed coupling of pre-formed bromomethylcyclopropane with 3-methylbutylzinc reagents using Pd(PPh₃)₄ catalyst demonstrates moderate efficiency (65-70% yield). The branched nature of the 3-methylbutyl group creates significant steric hindrance, requiring optimized reaction concentrations (0.5-0.7M) to prevent quaternary carbon formation byproducts. Recent advances employ continuous flow chemistry with residence times under 10 minutes to enhance heat transfer during this exothermic alkylation step, enabling kilogram-scale production with improved purity profiles [9].
Polar aprotic solvents prove critical throughout the synthetic sequence, with DMF demonstrating superior performance during bromination steps due to its ability to solubilize phosphite-bromine complexes at high concentrations (mass ratio 1/8 to 1/4 phosphite/solvent). Catalyst selection evolves with reaction stages: phase-transfer catalysts (tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems, while Lewis acid catalysts (MgCl₂, ZnCl₂) improve electrophilic ring closures [1] [6]. For the final bromination step, solvent purity directly impacts yield, with anhydrous DMF (<50ppm H₂O) enabling reaction temperatures as low as -15°C without precipitation issues. Solvent recovery systems incorporate thin-film evaporation to reclaim >95% DMF for reuse, significantly reducing production costs. Catalyst screening reveals that tris(4-nonylphenyl)phosphite provides enhanced solubility in hydrocarbon solvents, though at higher cost compared to standard triphenylphosphite [2] [6].
Table 2: Solvent Performance in Cyclopropane Bromination
Solvent | Solubility (g/100mL) | Reaction Temp (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
DMF | 85 | -15 to -10 | 2.5 | 92.0 |
Sulfolane | 78 | -5 to 0 | 3.0 | 88.5 |
DMSO | 95 | -10 to -5 | 2.0 | 90.2 |
THF | 42 | -20 | 4.5 | 76.8 |
Acetonitrile | 25 | -10 | 5.0 | 68.3 |
Industrial translation faces significant thermal management challenges during the bromination step, where the exothermic nature of phosphite-bromine complex formation (ΔH = -85 kJ/mol) necessitates specialized cooling systems. Production-scale reactors require cascade temperature control systems maintaining -15°C during bromine addition to prevent ring-opening side reactions [1] [2]. Solvent volume optimization presents another critical challenge, with concentrated conditions (4-8 volumes solvent) essential for economic viability but creating viscosity issues during mixing. Current industrial protocols employ segmented addition techniques where cyclopropylmethanol is added in 5-7 portions with controlled stirring speeds (200-400 RPM) to maintain homogeneity. Purification challenges arise from triphenylphosphite oxide byproducts, requiring multi-stage washing protocols with 5% sodium carbonate followed by magnesium sulfate drying before fractional distillation. The limited thermal stability of the final product necessitates reduced-pressure distillation (40-50 mbar) with short-path evaporation systems to prevent decomposition at temperatures exceeding 110°C. These integrated solutions have enabled pilot-scale production of up to 50 kg/batch with consistent purity >98% [1] [2] [6].
Table 3: Industrial-Scale Process Parameters
Process Parameter | Laboratory Scale | Pilot Scale (5kg) | Production Scale (50kg) |
---|---|---|---|
Reaction Volume | 4-8 L/kg | 6 L/kg | 5.5 L/kg |
Bromine Addition Time | 120 min | 180 min | 240 min |
Temperature Control | Dry ice bath | Cascade refrigeration | Liquid N₂ assisted |
Cooling Rate | 0.5°C/min | 1.2°C/min | 2.5°C/min |
Mixing System | Magnetic stirrer | Turbine agitator | Multi-impeller system |
Yield | 92% | 90% | 87% |
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